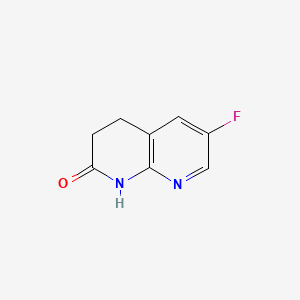

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQJKEYXAFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678403 | |

| Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-77-8 | |

| Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound belonging to the naphthyridinone class of molecules. This class is of significant interest to the pharmaceutical industry due to the broad biological activities exhibited by its derivatives, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological context of this compound and its analogs. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.[1]

| Property | Value | Source |

| CAS Number | 1222533-77-8 | Amerigo Scientific[1] |

| Molecular Formula | C₈H₇FN₂O | Amerigo Scientific[1] |

| Molecular Weight | 166.15 g/mol | Amerigo Scientific[1] |

| SMILES | Fc1cnc2NC(=O)CCc2c1 | Amerigo Scientific[1] |

| InChI | InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | Amerigo Scientific[1] |

Comparative Physicochemical Data:

| Property | 6-Bromo-3,4-dihydro-1H-[2][3]naphthyridin-2-one | This compound |

| Melting Point | 265-267 °C[4] | Data not available |

| Boiling Point | 300.9 ± 52.0 °C (Predicted)[4] | Data not available |

| Density | 1.83 ± 0.1 g/cm³ (Predicted)[4] | Data not available |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not published, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 167.0615 |

| [M+Na]⁺ | 189.0435 |

| [M-H]⁻ | 165.0470 |

Synthesis and Experimental Protocols

A general synthetic approach for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been described. A plausible synthesis for the 6-fluoro derivative would likely follow a similar pathway, potentially starting from a corresponding fluoro-substituted aminopyridine derivative.

General Synthetic Workflow:

Below is a conceptual workflow for the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Caption: A generalized synthetic pathway for 1,8-naphthyridin-2-ones.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a 1,8-naphthyridin-2-one core structure, which could be adapted for the synthesis of the 6-fluoro derivative.

-

Condensation: A mixture of a substituted 2-aminonicotinaldehyde and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine.

-

Hydrolysis: The resulting product is then hydrolyzed, for example, by refluxing with a solution of sodium hydroxide in aqueous ethanol.

-

Cyclization and Chlorination: The hydrolyzed intermediate is treated with a dehydrating and chlorinating agent like phosphorus oxychloride to effect cyclization and chlorination.

-

Reduction and Hydrolysis: The chloro-substituted naphthyridine is then catalytically hydrogenated to reduce the pyridine ring, followed by hydrolysis to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Biological Activity and Mechanism of Action

Derivatives of the 1,8-naphthyridine scaffold are well-documented for their significant biological activities, particularly as antimicrobial and anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Antimicrobial Activity:

Fluoro-substituted naphthyridinones are structurally related to fluoroquinolone antibiotics. These compounds typically exert their antibacterial effects by stabilizing the covalent complex between DNA and the topoisomerase enzymes. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Anticancer Activity:

The anticancer properties of naphthyridine derivatives are also often linked to their ability to inhibit human topoisomerase II. By interfering with the enzyme's function in DNA replication and repair in rapidly dividing cancer cells, these compounds can induce apoptosis.

Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases

The following diagram illustrates the mechanism of action of fluoroquinolone-like compounds, including potentially this compound, on bacterial DNA gyrase and topoisomerase IV.

Caption: Inhibition of DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme cleavage complex.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol provides a general method to assess the inhibitory activity of a compound against topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

10x Topoisomerase II reaction buffer.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

ATP solution.

-

The test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining in the presence of the test compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for similar heterocyclic compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While specific experimental data for this compound is currently sparse, the well-established biological activities of the broader naphthyridinone class provide a strong rationale for its further investigation. This technical guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and biological evaluation of this and related compounds. Further studies are warranted to fully elucidate its chemical properties and therapeutic potential.

References

Spectroscopic and Structural Data of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | PubChem |

| Molecular Weight | 166.15 g/mol | PubChem |

| Monoisotopic Mass | 166.05424 Da | PubChem[1] |

| CAS Number | 1222533-77-8 | Amerigo Scientific[1] |

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in public databases, the following mass spectrometry data has been predicted through computational methods.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.06152 |

| [M+Na]⁺ | 189.04346 |

| [M-H]⁻ | 165.04696 |

| [M+NH₄]⁺ | 184.08806 |

| [M+K]⁺ | 205.01740 |

| [M+H-H₂O]⁺ | 149.05150 |

| [M]⁺ | 166.05369 |

| [M]⁻ | 166.05479 |

| Data sourced from PubChem[1] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

As of the latest search, experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one have not been found in peer-reviewed journals or public spectral databases.

Experimental Protocols

The synthesis and detailed experimental characterization of this compound may be contained within patent literature. Specifically, patent EP1726590 A1 has been associated with the CAS number of this compound. However, the full experimental details from this patent, including specific reaction conditions and spectroscopic characterization, are not accessible through standard public search domains.

Researchers interested in the synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffolds can refer to methodologies such as microwave-activated inverse electron-demand Diels-Alder reactions, which have been documented for analogous structures.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature regarding the biological activity, signaling pathways, or specific experimental workflows associated with this compound. Therefore, the creation of diagrams illustrating these aspects is not possible at this time.

Summary and Future Outlook

While the basic molecular properties and predicted mass spectrometry data for this compound are available, a significant gap exists in the public domain regarding its experimental spectroscopic characterization. The lack of published NMR and IR data, along with detailed synthetic protocols, presents a challenge for researchers utilizing this compound. The most promising avenue for obtaining this information lies in accessing the detailed experimental section of patent EP1726590 A1. Further research and publication of the synthesis and comprehensive characterization of this molecule would be highly beneficial to the scientific community, particularly for those in the fields of medicinal chemistry and drug discovery.

References

In-Depth Technical Guide: 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a fluorinated heterocyclic compound belonging to the 1,8-naphthyridinone class. This document details its fundamental molecular characteristics, offers insights into its synthesis, and explores its potential biological significance based on the activities of structurally related compounds. The guide includes a summary of its physicochemical properties, a generalized experimental protocol for the synthesis of the 1,8-naphthyridin-2(1H)-one core structure, and a discussion of potential biological assays for activity screening. A conceptual workflow for its synthesis and evaluation is also presented.

Core Compound Properties

This compound is a small molecule with potential applications in medicinal chemistry and drug discovery. Its core structure is a dihydronaphthyridinone, which is a recognized privileged scaffold in the development of therapeutic agents. The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | [1][2] |

| Molecular Weight | 166.15 g/mol | [1][2] |

| CAS Number | 1222533-77-8 | [1][2] |

Synthesis and Experimental Protocols

A plausible synthetic approach for 1,8-naphthyridin-2(1H)-one derivatives involves the condensation of 2-aminonicotinaldehyde with a suitable active methylene compound, such as a malonic ester, followed by cyclization. The introduction of the fluorine atom could be achieved by utilizing a fluorinated starting material or through a late-stage fluorination reaction.

Herein, a generalized experimental protocol for the synthesis of a substituted 1,8-naphthyridin-2(1H)-one-3-carboxylate derivative is provided, which can be adapted for the synthesis of the target molecule.

Protocol: Synthesis of Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate

This protocol describes the synthesis of a brominated analog, which serves as a key intermediate that can potentially be further modified.

Materials:

-

2-Amino-5-bromonicotinaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

Procedure:

-

A solution of 2-amino-5-bromonicotinaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol is prepared.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for 24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried to yield ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate.[4]

Further steps would be required to achieve the specific this compound structure, potentially involving the reduction of the dihydropyridine ring and a halogen exchange reaction for fluorination if a bromo- or chloro-substituted precursor is used.

Potential Biological Activities and Signaling Pathways

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5][6][7] Derivatives have been investigated for their potential as antibacterial, anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[6][7]

3.1. Antibacterial Activity

Many 6-fluoro-1,8-naphthyridine derivatives, particularly the fluoroquinolone antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8] This leads to a disruption of bacterial cell division and ultimately cell death.

3.2. Anticancer Activity

The anticancer potential of 1,8-naphthyridine derivatives has been attributed to various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways and the induction of apoptosis. For instance, certain derivatives have been shown to target the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[6]

3.3. Signaling Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel 1,8-naphthyridinone derivative, highlighting the key stages from chemical synthesis to the identification of a potential lead compound.

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of this compound, a series of in vitro assays can be employed.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.2. In Vitro Antibacterial Assay (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Conclusion

This compound is a compound of interest within the medicinally significant 1,8-naphthyridinone family. While specific biological data for this particular molecule is limited in publicly accessible literature, its structural features suggest potential for a range of pharmacological activities, including antibacterial and anticancer effects. The provided generalized synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its specific mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] While direct experimental data on the specific mechanism of action for this compound is not extensively available in the public domain, this technical guide consolidates the known mechanisms of action for structurally related 1,8-naphthyridinone derivatives. This document serves as a foundational resource for researchers, providing insights into potential therapeutic applications and guiding future investigations. The primary mechanisms discussed include Poly(ADP-ribose) polymerase (PARP) inhibition, kinase inhibition, and antibacterial activity through topoisomerase inhibition and efflux pump modulation.

Potential as a PARP Inhibitor for Cancer Therapy

A significant number of 1,8-naphthyridinone derivatives have been investigated as anticancer agents, with a primary mechanism of action being the inhibition of Poly(ADP-ribose) polymerase (PARP).[5][6] PARP is a family of proteins critical for DNA repair.[5][7][8]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality. In cancers with mutations in DNA repair genes, such as BRCA1 or BRCA2, the cell's ability to repair DNA double-strand breaks through homologous recombination is compromised. These cells become heavily reliant on PARP-mediated single-strand break repair. Inhibition of PARP leads to an accumulation of single-strand breaks, which, during DNA replication, are converted to double-strand breaks. The cell, lacking a functional homologous recombination pathway, cannot repair this damage and undergoes apoptosis.[6]

Signaling Pathway

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

The Multifaceted Biological Activities of 6-Fluoro Substituted Naphthyridinones: A Technical Guide

Introduction: The naphthyridinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position has been a particularly fruitful strategy, enhancing the potency and modulating the pharmacological properties of these molecules. This technical guide provides an in-depth overview of the biological activities of 6-fluoro substituted naphthyridinones, with a focus on their antibacterial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antibacterial Activity

6-Fluoro substituted naphthyridinones are renowned for their potent antibacterial effects, with several compounds developed into clinically successful antibiotics. The primary mechanism of action for their antibacterial activity is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[1][2]

Quantitative Antibacterial Data

The following table summarizes the in vitro activity of representative 6-fluoro substituted naphthyridinones against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.

| Compound Name | Naphthyridine Core | Target Organism | MIC (µg/mL) | Reference |

| Enoxacin | 1,8-Naphthyridine | Escherichia coli | 0.1 - 0.4 | [1] |

| Staphylococcus aureus | 0.8 - 1.6 | [1] | ||

| Gemifloxacin | 1,8-Naphthyridine | Streptococcus pneumoniae | 0.03 - 0.12 | [2] |

| Haemophilus influenzae | ≤0.03 | [2] | ||

| Trovafloxacin | 1,8-Naphthyridine | Staphylococcus aureus | 0.06 - 0.25 | [2] |

| Escherichia coli | ≤0.06 - 0.25 | [2] | ||

| Zabofloxacin | 1,8-Naphthyridine | Multidrug-resistant S. aureus | 0.06 - 0.5 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 6-fluoro substituted naphthyridinones against bacterial strains.

Materials:

-

Test compound (6-fluoro substituted naphthyridinone)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

-

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Anticancer Activity

Recent research has unveiled the potential of 6-fluoro substituted naphthyridinones as potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.[3][4]

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of selected 6-fluoro substituted naphthyridinones against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Naphthyridine Core | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Phenyl-1,5-naphthyridine derivative | 1,5-Naphthyridine | COLO 205 (Colon) | Varies | Topoisomerase I Inhibition | [5] |

| 1,6-Naphthyridine-2-one derivative (19g) | 1,6-Naphthyridine | HCT116 (Colorectal) | Varies | FGFR4 Inhibition | [4] |

| Organoiridium Complex (1C) | Naphthyridine ligand | A549 (Lung) | Varies | Apoptosis Induction | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Test compound (6-fluoro substituted naphthyridinone)

-

Human cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways in Anticancer Activity

Anti-inflammatory Activity

Certain 6-fluoro substituted naphthyridinones have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of inflammatory signaling cascades, such as the p38 MAP kinase pathway, and the inhibition of pro-inflammatory cytokine production.[1][7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a representative 6-fluoro substituted naphthyridinone.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| C-34* | TNF-α secretion inhibition | Murine Splenocytes | <2 | [1] |

| IL-1β secretion inhibition | Murine Splenocytes | <2 | [1] | |

| IL-6 secretion inhibition | Murine Splenocytes | <2 | [1] | |

| 1,7-Naphthyridine 1-oxide derivative | p38α MAP kinase inhibition | Enzyme assay | Varies | [7] |

*C-34: 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Experimental Protocol: Cytokine Secretion Assay

This protocol describes a method to assess the in vitro anti-inflammatory activity of 6-fluoro substituted naphthyridinones by measuring their effect on lipopolysaccharide (LPS)-induced cytokine secretion from immune cells.

Materials:

-

Test compound

-

Murine splenocytes or THP-1 human monocytic cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Plating:

-

Culture murine splenocytes or THP-1 cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Include appropriate controls (untreated cells, LPS-stimulated cells without compound, vehicle control).

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 18-24 hours at 37°C.

-

Centrifuge the plate and carefully collect the cell culture supernatants.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Signaling Pathway in Anti-inflammatory Activity

Conclusion

The incorporation of a 6-fluoro substituent into the naphthyridinone scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents. This technical guide has summarized the significant antibacterial, anticancer, and anti-inflammatory activities of this class of compounds. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-fluoro substituted naphthyridinones hold great promise for the discovery of novel and improved therapies for a range of diseases.

References

- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 2. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico modeling of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in the public domain, this paper will focus on established computational methodologies applied to the broader class of naphthyridinone derivatives. The principles and protocols outlined herein serve as a roadmap for the virtual assessment of this and similar molecules.

Introduction to Naphthyridinones and In Silico Modeling

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their derivatives have shown a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] In particular, the 1,8-naphthyridinone core is of significant interest. Computational, or in silico, modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties, interactions with biological targets, and pharmacokinetic profiles, thereby accelerating the identification and optimization of lead compounds.[4][5]

This guide will detail the typical in silico workflow for a novel naphthyridinone derivative, covering molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves the following steps:

-

Target Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the target protein.[7]

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking scores are used to rank different ligands or to compare the binding affinity of a single ligand to different targets.

-

Data Presentation: Predicted Binding Affinities

The results of molecular docking studies are often summarized in a table format, presenting the predicted binding affinities (docking scores) and key interactions with the target protein. While specific data for this compound is not available, a representative table for a hypothetical study against a kinase target is presented below.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound (Hypothetical) | Kinase X | -8.5 | H-bond with Met793, Pi-cation with Lys745 |

| Reference Inhibitor | Kinase X | -9.2 | H-bond with Met793, H-bond with Cys797, Pi-pi with Phe856 |

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[4][8][9][10]

Experimental Protocol for Pharmacophore Modeling

A typical pharmacophore modeling workflow includes:

-

Model Generation:

-

Ligand-based: A set of active molecules is aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to create a pharmacophore model.[4]

-

Structure-based: The interaction pattern between a ligand and its target protein from a crystal structure or a docked complex is analyzed to generate a pharmacophore model representing the key interaction points.[4][8]

-

-

Model Validation:

-

The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds from a database.

-

-

Virtual Screening:

-

The validated pharmacophore model is used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.

-

Data Presentation: Pharmacophore Feature Analysis

A table summarizing the key pharmacophoric features is essential for understanding the structure-activity relationship.

| Pharmacophore Feature | Geometric Constraint (Å) | Corresponding Moiety on Naphthyridinone Core |

| Hydrogen Bond Acceptor 1 | 2.5 - 3.5 | Carbonyl oxygen at C2 |

| Hydrogen Bond Donor 1 | 2.8 - 3.8 | Amide nitrogen at N1 |

| Aromatic Ring 1 | 3.2 - 3.7 (centroid) | Pyridine ring |

| Hydrophobic Feature 1 | 3.0 - 4.5 | Dihydro-pyridine ring |

Visualization: Pharmacophore Model Generation

Caption: Workflow for ligand-based and structure-based pharmacophore modeling.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a molecule.[11] Early assessment of these properties is crucial to reduce the attrition rate of drug candidates in later stages of development.

Experimental Protocol for ADMET Prediction

-

Descriptor Calculation:

-

A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area) are calculated for the molecule of interest.

-

-

Model Application:

-

The calculated descriptors are used as input for pre-built predictive models. These models are typically based on machine learning algorithms trained on large datasets of compounds with known ADMET properties.[12]

-

-

Property Prediction:

-

The models predict various ADMET properties, including:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

-

-

Data Presentation: Predicted ADMET Properties

The predicted ADMET properties for this compound are hypothetically summarized below.

| ADMET Property | Predicted Value (Hypothetical) | Acceptable Range |

| Molecular Weight ( g/mol ) | 166.15 | < 500 |

| LogP | 1.2 | -0.4 to 5.6 |

| Topological Polar Surface Area (Ų) | 58.5 | < 140 |

| Aqueous Solubility (logS) | -2.5 | > -4 |

| Caco-2 Permeability (nm/s) | > 10 | > 4 |

| Blood-Brain Barrier Penetration | Low | Varies |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Visualization: In Silico ADMET Profiling Workflow

Caption: A streamlined workflow for in silico ADMET prediction.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound. By employing molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the potential biological activity and drug-like properties of this and other novel naphthyridinone derivatives. The presented workflows, data tables, and visualizations provide a structured framework for conducting such computational studies, ultimately facilitating a more efficient and informed drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacophore-based discovery of ligands for drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Fluorinated Naphthyridine Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorinated naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of fluorine atoms into the naphthyridine nucleus significantly influences the physicochemical and pharmacokinetic properties of the resulting compounds, often leading to enhanced potency, metabolic stability, and target selectivity. This technical guide provides a comprehensive analysis of the fluorinated naphthyridine core, including its synthesis, biological activities, and the underlying mechanisms of action.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic and antileishmanial activities of representative fluorinated naphthyridine derivatives.

Table 1: Cytotoxicity of Fluorinated Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound ID | C-2 Substituent | C-5, C-6, C-7 Substituents | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |

| 1 | 3',4'-dimethoxyphenyl | H, H, H | >100 | 102.9 | 124.6 | [1] |

| 2 | 3',4'-dimethoxyphenyl | CH₃, H, H | 89.1 | 54.3 | 98.7 | [1] |

| 3 | 3',4'-dimethoxyphenyl | H, CH₃, H | 23.6 | 7.8 | 19.7 | [1] |

| 4 | 3',4'-dimethoxyphenyl | H, H, CH₃ | 56.2 | 23.4 | 45.1 | [1] |

| 5 | 3',4'-dimethoxyphenyl | CH₃, CH₃, H | 12.3 | 4.5 | 15.8 | [1] |

| 6 | 3',4'-dimethoxyphenyl | H, CH₃, CH₃ | 15.4 | 6.1 | 21.3 | [1] |

| 7 | 2',4'-dimethoxyphenyl | H, H, H | 78.5 | 88.2 | 101.5 | [1] |

| 8 | 2',4'-dimethoxyphenyl | CH₃, H, H | 65.4 | 43.1 | 87.9 | [1] |

| 9 | 2',4'-dimethoxyphenyl | H, CH₃, H | 19.8 | 9.2 | 25.6 | [1] |

| 10 | 2',4'-dimethoxyphenyl | H, H, CH₃ | 45.7 | 19.8 | 39.8 | [1] |

| 11 | 2',4'-dimethoxyphenyl | CH₃, CH₃, H | 9.8 | 3.1 | 12.4 | [1] |

| 12 | 2',4'-dimethoxyphenyl | H, CH₃, CH₃ | 11.2 | 5.4 | 18.7 | [1] |

| 13 | Naphthyl | H, H, H | 2.6 | 1.5 | 2.7 | [1] |

| 14 | Naphthyl | CH₃, H, H | 2.3 | 0.8 | 11.4 | [1] |

| 15 | Naphthyl | H, CH₃, H | 0.7 | 0.1 | 5.1 | [1] |

| 16 | Naphthyl | CH₃, CH₃, H | 0.9 | 0.2 | 6.3 | [1] |

Table 2: Antileishmanial Activity of Trifluoromethyl-Substituted Benzo[b][1][2]naphthyridin-4(1H)-ones

| Compound ID | Substituent | L. mexicana Promastigote IC₅₀ (µM) | L. mexicana Amastigote LD₅₀ (µM) |

| 1e | 4-Fluorophenyl | 12.54 | 22 |

| 1f | 4-Chlorophenyl | 9.65 | 19 |

| 1h | 4-Bromophenyl | 14.76 | 24 |

Experimental Protocols

Synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

This protocol describes a representative synthesis of a potent antibacterial fluorinated naphthyridine.

Step 1: Synthesis of 2-hydroxy-3-cyano-1,8-naphthyridine

A mixture of 2-aminonicotinaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair to yield 2-hydroxy-3-cyano-1,8-naphthyridine.[3]

Step 2: Synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid

A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mol), 50 mL of 10% sodium hydroxide solution, and 10 mL of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.[3]

Step 3: Synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid

2-hydroxy-1,8-naphthyridine-3-carboxylic acid is treated with phosphorus oxychloride for half an hour. The resulting mixture is poured into crushed ice and a sodium carbonate solution to yield the product.[3]

Step 4: Cyclization with (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane

The optically active R-form of 2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane is cyclized with hydroxylamine hydrochloride at a temperature ranging from 0°C to the boiling point of the reaction mixture in a polar solvent such as tetrahydrofuran, ethanol, triethylamine, or dimethylsulfoxide, or a mixture thereof. Triethylamine is the preferred solvent.[4]

Step 5: Coupling with 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Precursor

The resulting 3-aminopyrrolidine derivative is coupled with a suitable 1-(2,4-difluorophenyl)-6-fluoro-7-halo-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative to yield the final product.

In Vitro Cytotoxicity MTT Assay

This protocol is used to determine the cytotoxic effects of fluorinated naphthyridine derivatives on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48-72 hours).[1]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[2]

-

Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.[2]

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[2]

In Vitro Antileishmanial Activity Assay

This protocol is used to evaluate the activity of compounds against Leishmania parasites.

Promastigote Assay:

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) at 26°C.[5]

-

Compound Addition: In a 96-well plate, add various concentrations of the test compounds to the parasite culture.[6]

-

Incubation: Incubate the plate for 72 hours.[6]

-

Viability Assessment: Add a viability indicator like resazurin and measure the fluorescence to determine the 50% inhibitory concentration (IC₅₀).[6]

Amastigote Assay:

-

Macrophage Infection: Infect a macrophage cell line (e.g., J774) with stationary phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.[7]

-

Compound Treatment: Remove non-internalized promastigotes and add the test compounds at various concentrations.[7]

-

Incubation: Incubate the infected macrophages for 96 hours.[7]

-

Viability Assessment: Assess the number of intracellular amastigotes, for example, by using a colorimetric substrate for a parasite-specific enzyme, and determine the 50% lethal dose (LD₅₀).[7]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

Certain fluorinated naphthyridine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Caption: Apoptosis induction by fluorinated naphthyridines.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of many fluorinated naphthyridines, particularly those of the fluoroquinolone class, stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

Caption: Inhibition of bacterial DNA replication.

References

- 1. benchchem.com [benchchem.com]

- 2. atcc.org [atcc.org]

- 3. ispub.com [ispub.com]

- 4. WO2004013097A1 - Process for the preparation of amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. med.nyu.edu [med.nyu.edu]

Methodological & Application

Synthesis Protocol for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Review of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis is crucial for enabling further investigation into its biological activities. This document provides a detailed overview of plausible synthetic strategies for this compound, based on established methodologies for related naphthyridinone frameworks. While a specific, published protocol for this exact molecule remains elusive in the current literature, this application note outlines the most probable synthetic routes, including key reaction steps and relevant considerations for successful synthesis and characterization.

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a prominent structural motif in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated analogues such as this compound (CAS Number: 1222533-77-8) is of considerable interest.[1] This document aims to provide researchers with a practical guide to the synthesis of this target compound by examining established synthetic transformations for similar structures.

Proposed Synthetic Pathways

Based on the synthesis of analogous 1,8-naphthyridinone derivatives, two primary retrosynthetic approaches are proposed for the preparation of this compound.

Pathway 1: Cyclization of a Substituted Pyridine Precursor

This widely utilized strategy involves the construction of the bicyclic naphthyridinone system from a suitably functionalized pyridine starting material.

References

One-Pot Synthesis of Fluorinated Naphthyridinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of fluorinated naphthyridinones, a class of heterocyclic compounds with significant potential in drug discovery. The strategic introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The methodologies described herein offer efficient routes to these valuable scaffolds.

Introduction

Naphthyridinones are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Fluorination is a key strategy in modern drug design to modulate a molecule's physicochemical and biological characteristics.[2] One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines a convenient one-pot method for the synthesis of trifluoromethyl-containing 1,8-naphthyridine derivatives and discusses their biological significance.

Data Presentation

Synthetic Yields

A convenient one-pot method for the synthesis of a series of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been developed through the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine.[3] While these are not strictly naphthyridinones, the core synthesis is highly relevant and can be adapted. The corresponding 2-hydroxy (naphthyridinone) analogues can often be obtained from these amino derivatives.[4]

| Compound ID | R¹ Group | Yield (%) | Melting Point (°C) |

| 3a | H | 26 | 126-128 |

| 3c | Phenyl | 69 | 255-257 |

| 3j | 2-Thienyl | 60 | 260-262 |

| Table 1: Yields for the one-pot synthesis of 2-amino-5-trifluoromethyl-1,8-naphthyridine derivatives. Data sourced from Bonacorso et al.[3] |

Biological Activity

Fluorinated naphthyridinones have shown promising activity as kinase inhibitors, a class of enzymes often implicated in cancer signaling pathways. The following table summarizes the in vitro cytotoxic activities of selected naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 16 | HeLa (Cervical Cancer) | 0.7 | [5] |

| 16 | HL-60 (Leukemia) | 0.1 | [5] |

| 16 | PC-3 (Prostate Cancer) | 5.1 | [5] |

| 8 | MET Kinase | 0.0098 | [6] |

| 23a | MET Kinase | 0.0071 | [6] |

| 36 | PKMYT1 Kinase | Not specified (potent) | [7] |

| Table 2: Biological activity of selected naphthyridine and naphthyridinone derivatives. |

Experimental Protocols

General Protocol for the One-Pot Synthesis of 7-Aryl-2-amino-5-trifluoromethyl-1,8-naphthyridines

This protocol is adapted from the work of Bonacorso et al.[3]

Materials:

-

2,6-diaminopyridine

-

Substituted 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one (e.g., 1,1,1-trifluoro-4-methoxy-4-phenylbut-3-en-2-one for compound 3c )

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a magnetically stirred solution of 2,6-diaminopyridine (10 mmol) in methanol (40 mL), add a solution of the appropriate 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one (10 mmol) in methanol (40 mL) dropwise at 0 °C over a period of 2 hours.

-

After the addition is complete, reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethanol and cool the solution to 4–8 °C for 24 hours.

-

Isolate the precipitated solid by filtration under reduced pressure to yield the desired 2-amino-5-trifluoromethyl-1,8-naphthyridine derivative.

Protocol for the Gould-Jacobs Reaction for Naphthyridinone Synthesis

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines and can be adapted for 4-hydroxynaphthyridinones.[2][8]

Materials:

-

A 2-aminopyridine derivative (e.g., 2-amino-6-fluoropyridine)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A or diphenyl ether (high-boiling solvent)

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Condensation: Mix the 2-aminopyridine derivative with a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-150 °C, until the elimination of ethanol is complete. This forms the intermediate ethyl 2-((pyridin-2-yl)amino)methylenemalonate.

-

Cyclization: Add the intermediate to a high-boiling solvent like Dowtherm A and heat to a high temperature (around 250 °C). This will induce thermal cyclization to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and treat it with a sodium hydroxide solution to hydrolyze the ester. Subsequently, acidify the mixture with hydrochloric acid and heat to induce decarboxylation, yielding the final 4-hydroxy-1,8-naphthyridinone product.

Visualizations

Experimental Workflow: One-Pot Synthesis and Characterization

Caption: Workflow for the one-pot synthesis of fluorinated naphthyridines.

Signaling Pathway: Inhibition of MET Kinase by Naphthyridinones

Caption: Inhibition of the MET signaling pathway by fluorinated naphthyridinones.

References

- 1. Ag(i)-Catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6] naphthyridines and 4-fluoroisoquinolines via iminofluorination of alkynes with Selectfluor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) General Pathway for a Convenient One-Pot Synthesis of [research.amanote.com]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: The Use of Dihydrobenzofuro[4,5-b]naphthyridin-6-one Derivatives in Cancer Cell Lines

Application Notes and Protocols: The Use of Dihydrobenzofuro[4,5-b][1][2]naphthyridin-6-one Derivatives in Cancer Cell Lines

A Note on the Analyte: Initial searches for "6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one" did not yield specific data regarding its application in cancer cell lines. Therefore, these application notes and protocols are based on a structurally related and well-characterized compound, MHY-449 , a novel dihydrobenzofuro[4,5-b][1][2]naphthyridin-6-one derivative. The experimental data presented here is derived from studies on MHY-449's effects on human lung and gastric cancer cell lines.

Introduction

MHY-449 is a synthetic heterocyclic compound belonging to the naphthyridinone class of molecules. It has demonstrated significant anticancer properties in preclinical studies.[1][3][4] These notes provide an overview of its mechanism of action and detailed protocols for evaluating its efficacy in cancer cell lines. MHY-449 has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, including human lung and gastric cancer cells.[1][2] Its primary mechanism of action involves the downregulation of the Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][3]

Mechanism of Action

MHY-449 exerts its anticancer effects through a multi-faceted approach targeting key cellular processes:

-

Cell Cycle Arrest: Treatment with MHY-449 leads to an accumulation of cells in the S phase of the cell cycle, thereby inhibiting cell division.[1][3]

-

Induction of Apoptosis: The compound triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is evidenced by:

-

Downregulation of Akt Signaling: MHY-449 inhibits the phosphorylation of Akt, a key kinase in a major cell survival pathway. This disruption of Akt signaling is a central aspect of its mechanism of action.[1][3]

-

Induction of Reactive Oxygen Species (ROS): MHY-449 has been shown to induce apoptosis through the generation of ROS in cancer cells.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of MHY-449 on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of MHY-449

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| A549 | Human Lung Carcinoma | MTT | 24 | Not explicitly stated |

| NCI-H460 | Human Lung Cancer | MTT | 48 | Not explicitly stated |

| AGS | Human Gastric Carcinoma | Cell Viability Assay | 24 | Concentration-dependent inhibition |

Note: While the studies report concentration- and time-dependent inhibition of cell growth, specific IC50 values were not detailed in the provided search results. Researchers should perform dose-response experiments to determine the precise IC50 for their cell line of interest.

Table 2: Apoptotic Effects of MHY-449 in AGS Gastric Cancer Cells

| Treatment | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation |

| MHY-449 | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase |

Data is presented qualitatively based on the findings that MHY-449 treatment leads to a concentration-dependent increase in the activity of these caspases.[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MHY-449 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, NCI-H460)

-

Complete cell culture medium

-

96-well plates

-

MHY-449 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of MHY-449 in complete medium. Remove the old medium from the wells and add 100 µL of the MHY-449 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest MHY-449 concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying MHY-449-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

MHY-449 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of MHY-449 and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of MHY-449 on the Akt signaling pathway.

Materials:

-

Cancer cell line of interest

-

MHY-449 stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with MHY-449 for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Caption: Experimental workflow for evaluating MHY-449 in cancer cells.

Caption: MHY-449 inhibits the PI3K/Akt pathway to induce apoptosis.

References

- 1. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for evaluating the antimicrobial activity of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a synthetic compound belonging to the naphthyridinone class of molecules. The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC), performing the Agar Well Diffusion assay, and determining the Minimum Bactericidal Concentration (MBC) to characterize the compound's antimicrobial profile.

Data Presentation

Quantitative antimicrobial activity is typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The data should be presented in a clear and organized table.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains.

| Test Organism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined |

| Escherichia coli | ATCC 25922 | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

| Enterococcus faecalis | ATCC 29212 | Data to be determined |

| Streptococcus pneumoniae | ATCC 49619 | Data to be determined |

| Ciprofloxacin (Control) | - | Reference Data |

Note: The MIC values in this table are placeholders. Actual values must be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[2]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of the Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of concentrations.[3]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plate:

-

Dispense 100 µL of the appropriate broth with the various concentrations of the test compound into the wells of a 96-well plate.[4]

-

Add 100 µL of the standardized bacterial inoculum to each well.[4]

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

-

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[5]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

This compound solution of known concentration

-

Positive control (e.g., ciprofloxacin solution) and negative control (solvent)

-

Incubator (35 ± 2°C)

-

Calipers or ruler

Procedure:

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[6]

-

-

Creating Wells:

-

Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[7]

-

-

Adding the Test Compound:

-